An In-depth Technical Guide on (5-Ethoxypyridin-3-yl)boronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide on (5-Ethoxypyridin-3-yl)boronic acid: Properties, Synthesis, and Applications
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data for (5-Ethoxypyridin-3-yl)boronic acid. This guide has been compiled using representative data from isomeric and closely related alkoxy- and phenoxy-substituted pyridinylboronic acids to provide a comprehensive and estimated profile for researchers, scientists, and drug development professionals.
Core Chemical Properties
(5-Ethoxypyridin-3-yl)boronic acid is a heterocyclic organic compound belonging to the family of pyridinylboronic acids. These compounds are of significant interest in medicinal chemistry and materials science due to their utility as building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the ethoxy group and the nitrogen atom in the pyridine ring influences the electronic properties and reactivity of the boronic acid moiety.
Physicochemical Data
| Property | (6-Ethoxypyridin-3-yl)boronic acid | (5-phenoxypyridin-3-yl)boronic acid | (5-Ethynylpyridin-3-yl)boronic acid |
| CAS Number | 612845-44-0[1] | 850991-33-2[2] | 1206681-16-4[3] |
| Molecular Formula | C₇H₁₀BNO₃[1] | C₁₁H₁₀BNO₃[2] | C₇H₆BNO₂[3] |
| Molecular Weight | 166.97 g/mol [1] | 215.08 g/mol [2] | 146.94 g/mol [3] |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
| Appearance | White to off-white solid (typical for similar compounds) | White to off-white solid (typical for similar compounds) | White to off-white solid (typical for similar compounds) |
Stability and Storage
Pyridinylboronic acids, particularly those with electron-donating groups, can be susceptible to degradation through protodeboronation, oxidation, and polymerization, especially under conditions of heat, base, or the presence of a palladium catalyst.[4][5] For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere.[6] The use of boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, can significantly enhance stability and allow for slow release of the active boronic acid during a reaction.[4][5]
Synthesis and Experimental Protocols
While a specific protocol for (5-Ethoxypyridin-3-yl)boronic acid is not documented in the searched literature, a general and widely applicable method for the synthesis of pyridinylboronic acids is through the lithiation of a corresponding halopyridine followed by quenching with a borate ester.
General Synthesis of Ethoxy-Substituted Pyridinylboronic Acid
This protocol is a generalized procedure based on common synthetic routes for similar compounds.
Reaction: Halogen-metal exchange of 3-bromo-5-ethoxypyridine followed by borylation.
Materials:
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3-Bromo-5-ethoxypyridine
-
Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 3-bromo-5-ethoxypyridine (1.0 eq) and anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise to the solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Triisopropyl borate (1.2 eq) is then added dropwise, and the mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired (5-Ethoxypyridin-3-yl)boronic acid.
Caption: Generalized workflow for the synthesis of (5-Ethoxypyridin-3-yl)boronic acid.
Core Applications in Suzuki-Miyaura Cross-Coupling
(5-Ethoxypyridin-3-yl)boronic acid is primarily utilized as a coupling partner in Suzuki-Miyaura reactions to introduce the 5-ethoxypyridin-3-yl moiety into various organic molecules. This is a powerful method for the formation of carbon-carbon bonds.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the coupling of an aryl halide with a pyridinylboronic acid.
Reaction: Palladium-catalyzed cross-coupling of an aryl bromide with (5-Ethoxypyridin-3-yl)boronic acid.
Materials:
-
Aryl bromide (1.0 eq)
-
(5-Ethoxypyridin-3-yl)boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), (5-Ethoxypyridin-3-yl)boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).
-
The reaction mixture is heated to 80-100 °C and stirred for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expected Reactivity and Spectral Data
The electronic nature of the 5-ethoxypyridin-3-yl group will influence its reactivity. The ethoxy group is electron-donating through resonance, which can increase the electron density on the pyridine ring and potentially affect the rate of transmetalation in the Suzuki-Miyaura coupling. The nitrogen atom in the pyridine ring is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid.
NMR Spectroscopy
Predicting the exact NMR shifts requires experimental data. However, based on analogous structures like 2-ethoxypyridine and 4-methoxypyridine, the following characteristic signals can be anticipated for (5-Ethoxypyridin-3-yl)boronic acid in a suitable solvent like CDCl₃ or DMSO-d₆:
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¹H NMR:
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A triplet and a quartet in the aliphatic region corresponding to the ethyl group of the ethoxy substituent.
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Aromatic protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns will depend on the relative positions of the substituents.
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A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O.
-
-
¹³C NMR:
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Signals for the two carbons of the ethyl group.
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Signals for the five carbons of the pyridine ring, with the carbon attached to the boron atom showing a characteristic broad signal due to quadrupolar relaxation.
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Conclusion
(5-Ethoxypyridin-3-yl)boronic acid is a valuable, albeit not extensively documented, building block for organic synthesis. Its utility is primarily projected in the construction of complex molecules via Suzuki-Miyaura cross-coupling reactions. While specific experimental data remains scarce, this guide provides a robust framework based on the known chemistry of closely related pyridinylboronic acids. Researchers and drug development professionals can utilize the provided generalized protocols and comparative data as a starting point for their synthetic endeavors involving this and similar heterocyclic boronic acids. It is strongly recommended that small-scale pilot reactions be conducted to optimize conditions for any specific application.
References
- 1. (6-Ethoxypyridin-3-yl)boronic acid|lookchem [lookchem.com]
- 2. thoreauchem.com [thoreauchem.com]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiralen.com [chiralen.com]
